molecular formula C15H22N2O4S B1400598 Ethyl 2-amino-5-Boc-6,7-dihydro-4H-thieno[3,2-c]pyridine-3-carboxylate CAS No. 1101856-88-5

Ethyl 2-amino-5-Boc-6,7-dihydro-4H-thieno[3,2-c]pyridine-3-carboxylate

Cat. No.: B1400598
CAS No.: 1101856-88-5
M. Wt: 326.4 g/mol
InChI Key: INAGTRLHTMQLSC-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-Boc-6,7-dihydro-4H-thieno[3,2-c]pyridine-3-carboxylate (CAS: 193537-14-3) is a heterocyclic compound featuring a thieno[3,2-c]pyridine core. Key structural elements include:

  • A tert-butoxycarbonyl (Boc) protecting group at position 5, which stabilizes the amine and enhances solubility in organic solvents.
  • An ethyl ester at position 3, common in bioactive compounds for modulating hydrolysis rates and bioavailability.
  • A partially saturated 6,7-dihydro-4H-thieno[3,2-c]pyridine ring system, influencing molecular rigidity and interaction with biological targets .

This compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing analogs with tailored pharmacological properties.

Properties

IUPAC Name

5-O-tert-butyl 3-O-ethyl 2-amino-6,7-dihydro-4H-thieno[3,2-c]pyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-5-20-13(18)11-9-8-17(14(19)21-15(2,3)4)7-6-10(9)22-12(11)16/h5-8,16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INAGTRLHTMQLSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CN(CC2)C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-5-Boc-6,7-dihydro-4H-thieno[3,2-c]pyridine-3-carboxylate typically involves multi-step proceduresThe reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and reagents like lithium amide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to control temperature, pressure, and reaction time precisely. The scalability of the synthesis is crucial for its application in large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-Boc-6,7-dihydro-4H-thieno[3,2-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the Boc group with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-amino-5-Boc-6,7-dihydro-4H-thieno[3,2-c]pyridine-3-carboxylate has been investigated for its pharmacological properties. The thieno[3,2-c]pyridine scaffold is known for its biological activity, particularly in drug discovery programs targeting various diseases.

Case Studies

  • Anticancer Activity : Research has shown that derivatives of thieno[3,2-c]pyridine exhibit antiproliferative effects against cancer cell lines. For instance, compounds with similar structures have been tested against breast and lung cancer cells, demonstrating promising results in inhibiting cell growth and inducing apoptosis.
  • Antimicrobial Properties : Some studies have highlighted the antimicrobial potential of thieno derivatives. This compound may serve as a lead compound for developing new antibiotics.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it a versatile building block in synthetic chemistry.

Synthetic Applications

  • Building Block for Complex Molecules : The Boc (tert-butyloxycarbonyl) group provides a protective function that can be selectively removed or modified during synthetic routes. This feature is particularly useful in multi-step synthesis where maintaining the integrity of certain functional groups is crucial.
  • Reactions : this compound can participate in nucleophilic substitutions and coupling reactions, facilitating the formation of new carbon-carbon bonds essential for constructing complex molecular architectures.

Materials Science

The compound's unique properties may also find applications in materials science, particularly in the development of novel polymers and nanomaterials.

Potential Applications

  • Polymer Chemistry : The thieno[3,2-c]pyridine moiety can be incorporated into polymer backbones to impart specific electronic or optical properties. Research into conductive polymers has identified thieno derivatives as promising candidates for enhancing material conductivity.
  • Nanotechnology : The compound could be utilized in synthesizing nanoparticles or nanocomposites with tailored properties for applications in electronics or photonics.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-5-Boc-6,7-dihydro-4H-thieno[3,2-c]pyridine-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The Boc group helps in stabilizing the compound and facilitating its transport across cell membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Ring System Variations

Ethyl 6-Boc-2-amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3-carboxylate (CAS: 25913-34-2)
  • Key Differences: Boc group at position 6 instead of 5. Thieno[2,3-c]pyridine ring system, altering ring fusion and electronic distribution.
  • Implications: The shifted Boc group may affect steric hindrance and synthetic pathways.
Ethyl 2-amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate (CAS: 300732-50-7)
  • Key Differences :
    • Methyl group at position 5 instead of Boc.
  • Implications :
    • Reduced molecular weight (240.32 g/mol vs. 326.42 g/mol) and lipophilicity.
    • Increased reactivity at the amine due to the absence of protection .

Functional Group Modifications

Ethyl 6-ethyl-2-(perfluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
  • Key Differences :
    • Perfluorobenzamido group at position 2 and ethyl at position 6.
  • Implications :
    • Demonstrated anti-tubercular activity (MIC = 0.23 μM) due to fluorinated substituents enhancing target binding and metabolic stability .
    • Highlights the importance of substituent bulk and electronegativity in bioactivity.
Ethyl 2-amino-5-benzyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate
  • Key Differences :
    • Benzyl group at position 5.
  • Useful as a synthetic intermediate for further derivatization .

Physicochemical and Pharmacokinetic Properties

Compound (CAS) Molecular Weight (g/mol) logP* Solubility (mg/mL) Key Substituent Effects
193537-14-3 (Target) 326.42 2.8 0.15 (DMSO) Boc enhances lipophilicity
25913-34-2 326.42 2.7 0.12 (DMSO) Boc at 6 reduces steric clash
300732-50-7 240.32 1.9 0.25 (DMSO) Methyl improves aqueous solubility
Anti-TB analog ~450 3.5 0.08 (DMSO) Fluorinated groups increase logP

*Estimated using fragment-based methods.

Biological Activity

Ethyl 2-amino-5-Boc-6,7-dihydro-4H-thieno[3,2-c]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C15H22N2O4S
  • Molecular Weight : 326.41 g/mol
  • CAS Number : 1101856-88-5
  • Purity : Typically ≥ 95% .

The biological activity of this compound is attributed to its interactions with various biological targets, particularly within the central nervous system and in microbial systems. The compound's structure allows it to engage with G protein-coupled receptors (GPCRs) and other signaling pathways that modulate cellular responses.

Antimicrobial Activity

Research indicates that derivatives of thienopyridine compounds exhibit notable antimicrobial properties. This compound has shown efficacy against several bacterial strains, suggesting potential as a lead compound for antibiotic development .

Anticancer Properties

Preliminary studies have highlighted the anticancer potential of thienopyridine derivatives. This compound may inhibit tumor cell proliferation through apoptosis induction and modulation of key signaling pathways involved in cancer progression .

Neuroprotective Effects

The compound's ability to cross the blood-brain barrier positions it as a candidate for neuroprotection. Studies suggest it may reduce neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases such as Alzheimer's .

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study evaluated various thienopyridine derivatives against Escherichia coli and Staphylococcus aureus, showing that Ethyl 2-amino-5-Boc exhibited minimum inhibitory concentrations (MICs) below 100 µg/mL, indicating strong antimicrobial activity .
  • Anticancer Activity :
    • In vitro assays demonstrated that the compound significantly reduced the viability of breast cancer cell lines (MCF-7) at concentrations of 10 µM and lower. Mechanistic studies revealed an increase in apoptosis markers such as caspase activation .
  • Neuroprotective Study :
    • A recent animal model study reported that administration of Ethyl 2-amino-5-Boc resulted in improved cognitive function and reduced amyloid plaque formation in mice subjected to Alzheimer’s-like conditions .

Data Summary Table

Biological Activity Mechanism/Effect Reference
AntimicrobialInhibits bacterial growth
AnticancerInduces apoptosis in cancer cells
NeuroprotectiveReduces neuroinflammation

Q & A

What are the critical safety protocols for handling Ethyl 2-amino-5-Boc-6,7-dihydro-4H-thieno[3,2-c]pyridine-3-carboxylate in laboratory settings?

Answer:

  • PPE Requirements : Wear nitrile gloves, lab coats, safety goggles, and respiratory protection to avoid skin/eye contact (H315, H319) and inhalation of dust (H335) .
  • Ventilation : Use fume hoods to minimize airborne exposure; avoid dust formation during weighing or transfer .
  • Spill Management : Collect spills using vacuum equipment (avoid sweeping) and dispose in sealed containers .
  • Storage : Store in dry, ventilated areas away from incompatible substances (e.g., strong oxidizers) at room temperature .
  • First Aid : For skin/eye exposure, rinse immediately with water for ≥15 minutes; seek medical attention if irritation persists .

How can researchers mitigate risks associated with incomplete toxicological data for this compound?

Answer:

  • Precautionary Measures : Assume worst-case toxicity due to gaps in DNEL/PNEC data. Implement ALARA (As Low As Reasonably Achievable) exposure principles .
  • Monitoring : Use workplace air sampling (BS EN 14042:2003) to assess airborne concentrations .
  • Biological Testing : Conduct in vitro assays (e.g., Ames test for mutagenicity) to supplement missing hazard data .

What methodologies are recommended for characterizing the Boc-protected amine functionality in this compound?

Answer:

  • Spectroscopic Analysis :
    • NMR : Confirm Boc group integrity via 1H^{1}\text{H} NMR (tert-butyl protons at ~1.3–1.5 ppm) and 13C^{13}\text{C} NMR (carbonyl at ~155 ppm) .
    • FT-IR : Identify Boc C=O stretch at ~1680–1720 cm1^{-1} .
  • Chromatography : Use HPLC with UV detection (λ = 254 nm) to monitor deprotection side reactions .

How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

Answer:

  • Experimental Design :
    • pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C. Monitor degradation via LC-MS at 0, 24, and 72 hours .
    • Thermal Stability : Perform TGA/DSC to identify decomposition thresholds (e.g., Boc group loss at ~150–200°C) .
  • Key Metrics : Quantify intact compound (%) and identify degradation byproducts (e.g., free amine via ninhydrin test) .

What strategies can resolve contradictions in spectroscopic data during structural elucidation?

Answer:

  • Multi-Technique Validation : Cross-validate NMR, IR, and X-ray crystallography (if single crystals are obtainable) to confirm bond angles and stereochemistry .
  • Computational Modeling : Compare experimental 1H^{1}\text{H} NMR shifts with DFT-calculated values (e.g., using Gaussian) to resolve ambiguities in diastereomer assignments .
  • Crystallography : Use single-crystal X-ray diffraction to resolve conformational ambiguities (e.g., dihydrothienopyridine ring puckering) .

How can researchers optimize synthetic yields while minimizing Boc deprotection?

Answer:

  • Reaction Conditions :
    • Use anhydrous solvents (e.g., THF, DCM) and inert atmospheres to prevent acid-catalyzed Boc cleavage .
    • Limit reaction temperatures to <50°C during coupling steps .
  • Catalyst Selection : Employ DMAP or TEA as non-nucleophilic bases to enhance acylation efficiency without side reactions .
  • Purification : Use flash chromatography (neutral alumina, hexane/EtOAc gradient) to isolate the product before Boc degradation .

What analytical approaches are suitable for quantifying trace impurities in this compound?

Answer:

  • HPLC-MS : Use a C18 column (ACN/water + 0.1% formic acid) to separate impurities. Monitor m/z for parent ion ([M+H]+^+) and potential byproducts (e.g., de-Boc species) .
  • GC-MS : Detect volatile degradation products (e.g., CO2_2 from Boc cleavage) using headspace sampling .
  • Limit Tests : Perform ICP-MS for heavy metal residues if transition-metal catalysts are used in synthesis .

How should researchers address discrepancies between predicted and observed solubility profiles?

Answer:

  • Solubility Screening : Test in DMSO, ethanol, and aqueous buffers (pH 1–12) using nephelometry or UV-Vis spectroscopy .
  • Co-Solvency Studies : Evaluate solubility enhancements with PEG-400 or cyclodextrins for formulation purposes .
  • Computational Prediction : Compare experimental data with LogP (3.54) and Hansen solubility parameters from PubChem .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethyl 2-amino-5-Boc-6,7-dihydro-4H-thieno[3,2-c]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-amino-5-Boc-6,7-dihydro-4H-thieno[3,2-c]pyridine-3-carboxylate

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